molecular formula C15H17BBrNO2 B2384421 7-Bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline CAS No. 2377607-16-2

7-Bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B2384421
CAS No.: 2377607-16-2
M. Wt: 334.02
InChI Key: FSOSOBUSDDSGHS-UHFFFAOYSA-N
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Description

7-Bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a chemical compound with the molecular formula C15H17BBrNO2. It is a quinoline derivative that features both a bromine atom and a boronic ester group. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 7-bromoquinoline as a starting material, which is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron under inert conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Base: Such as potassium carbonate or sodium hydroxide, often used in substitution reactions.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds.

Scientific Research Applications

7-Bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is primarily related to its reactivity in chemical reactions The boronic ester group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is unique due to the presence of both a bromine atom and a boronic ester group on a quinoline scaffold. This combination allows for versatile reactivity and the formation of diverse chemical structures, making it valuable in various fields of research.

Properties

IUPAC Name

7-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BBrNO2/c1-14(2)15(3,4)20-16(19-14)11-7-10-5-6-12(17)8-13(10)18-9-11/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOSOBUSDDSGHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C(C=C3)Br)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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